

WIN 62,577 as a pharmacological tool for tachykinin receptor research

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Compound of Interest		
Compound Name:	WIN 62,577	
Cat. No.:	B1683309	Get Quote

WIN 62,577: A Pharmacological Tool for Tachykinin Receptor Research Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, **WIN 62,577** serves as a notable, albeit species-selective, pharmacological tool for investigating the physiological and pathological roles of tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This document provides detailed application notes and experimental protocols to facilitate the use of **WIN 62,577** in tachykinin receptor research.

WIN 62,577 is a potent, non-peptide antagonist of the rat NK1 receptor.[1] Its selectivity for the rat isoform over human NK1 receptors makes it a valuable tool for preclinical in vivo studies in rat models of pain, inflammation, and other tachykinin-mediated processes.[1] Beyond its primary target, **WIN 62,577** has been shown to act as an allosteric enhancer at M3 muscarinic receptors, a characteristic that researchers should consider when interpreting experimental results.[2]

Molecular Properties



Property	Value
Chemical Name	17-beta-hydroxy-17-alpha-ethynyl-delta(4)- androstano[3,2-b]pyrimido[1,2-a]benzimidazole
Molecular Formula	C29H31N3O
CAS Number	138091-43-7

Data Presentation

Tachykinin Receptor Binding Affinity and Functional Potency of WIN 62,577

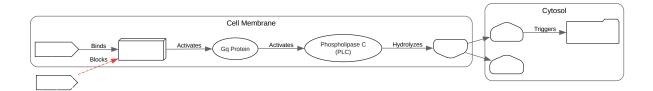
Quantitative data on the binding affinity (Ki) and functional potency (IC50) of **WIN 62,577** for tachykinin receptor subtypes are not readily available in the public domain. It is consistently reported as a potent and selective antagonist for the rat NK1 receptor.[1]

Receptor Subtype	Species	Binding Affinity (Ki)	Functional Potency (IC50)
NK1	Rat	Potent (Specific values not available)	Data not available
NK1	Human	Low affinity	Data not available
NK2	Rat	Data not available	Data not available
NK3	Rat	Data not available	Data not available

Note: Researchers should determine the specific Ki and IC50 values for their experimental system through the protocols outlined below.

Mandatory Visualizations Signaling Pathway of the NK1 Receptor and Inhibition by WIN 62,577





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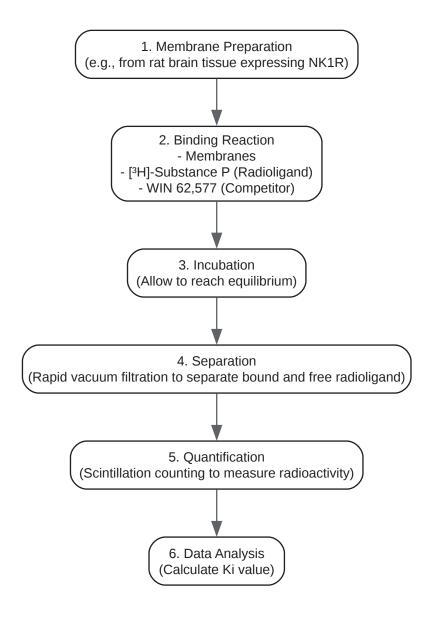
Caption: NK1 receptor signaling cascade and its inhibition by WIN 62,577.

Experimental ProtocolsRadioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of **WIN 62,577** for the rat NK1 receptor.

Experimental Workflow





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Caption: Workflow for a competitive radioligand binding assay.

Materials:

- Rat brain tissue or cells expressing the NK1 receptor
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA
- Radioligand: [3H]-Substance P



- Non-labeled Ligand (for non-specific binding): Substance P
- Test Compound: WIN 62,577
- 96-well microplates
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
- Filtration apparatus
- Scintillation cocktail and counter

Procedure:

- Membrane Preparation:
 - Homogenize rat brain tissue in ice-cold Homogenization Buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
 - Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
 - Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membranes, [3H]-Substance P, and Assay Buffer.
 - Non-specific Binding: Membranes, [3H]-Substance P, and a saturating concentration of unlabeled Substance P.
 - Competitive Binding: Membranes, [3H]-Substance P, and varying concentrations of WIN 62,577.
- Incubation:
 - Incubate the plate at room temperature for 60-90 minutes with gentle agitation.



· Filtration:

- Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
- Wash the filters three times with ice-cold Assay Buffer.

· Quantification:

 Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

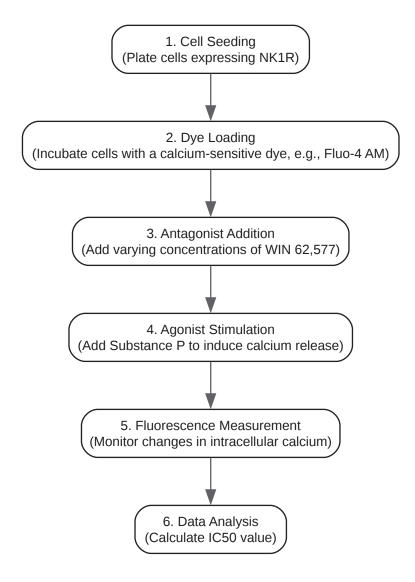
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of WIN 62,577.
- Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

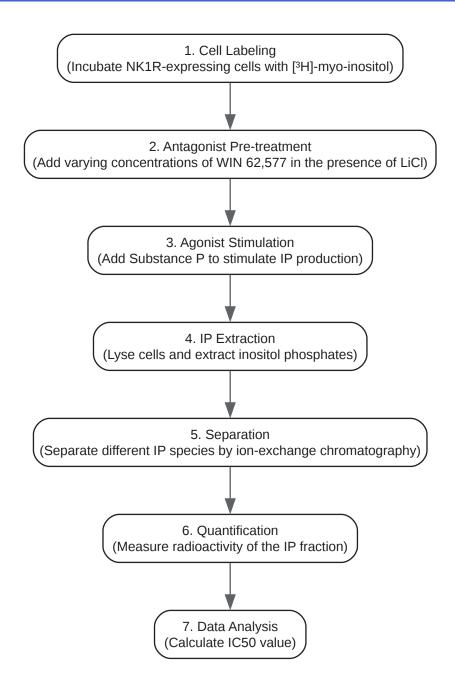
This protocol measures the ability of **WIN 62,577** to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor.

Experimental Workflow









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References







- 1. Analogs of WIN 62,577 define a second allosteric site on muscarinic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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